REACTION_CXSMILES
|
NC1(C2N[C:14]3[C:13](=[O:16])[N:12]([CH2:17][CH2:18]C)C(=O)N(CCC)[C:9]=3[N:8]=2)CCCC1.C(C(C(Cl)=O)C(Cl)=[O:28])C>O1CCCC1.N1C=CC=CC=1>[CH2:17]([NH:12][C:13](=[O:16])[CH2:14][C:9]([NH2:8])=[O:28])[CH3:18]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCC1)C1=NC=2N(C(N(C(C2N1)=O)CCC)=O)CCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under vacuum, addition of 1N HCl and extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
obtaining 6.5 g of raw product which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (SiO2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(CC(=O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |